LMW-PTP Inhibition: A Unique Pharmacological Fingerprint Versus Kinase-Targeted Analogs
4-Nitro-2-(4-quinazolinylamino)phenol inhibits human LMW-PTP with an IC50 of 16,100 nM (16.1 µM), as determined in a PubChem BioAssay (AID 652005) using an orthogonal absorbance-based assay [1]. This is in stark contrast to lapatinib (GW572016), the canonical 4-anilinoquinazoline clinical kinase inhibitor, which exhibits potent inhibition of EGFR (IC50 = 10.8 nM) and HER2 (IC50 = 9.2 nM) but shows no reported activity against LMW-PTP [2]. Compared to optimized LMW-PTP inhibitor LMPTP inhibitor 1 (IC50 = 0.8 µM), the target compound is approximately 20-fold less potent, making it suitable as a weak-inhibitor reference compound or as a scaffold for further optimization rather than a high-potency probe [3].
| Evidence Dimension | Inhibitory potency against human LMW-PTP (IC50) |
|---|---|
| Target Compound Data | 16,100 nM (16.1 µM) |
| Comparator Or Baseline | Lapatinib: no reported LMW-PTP inhibition (primary targets EGFR 10.8 nM, HER2 9.2 nM); LMPTP inhibitor 1: 800 nM (0.8 µM) |
| Quantified Difference | Target compound is ~20-fold less potent than LMPTP inhibitor 1; completely divergent target profile versus lapatinib |
| Conditions | Human recombinant LMW-PTP, p-nitrophenylphosphate substrate, orthogonal absorbance-based assay (PubChem AID 652005) |
Why This Matters
For procurement decisions, this evidence confirms that the compound does not behave as a conventional anilinoquinazoline kinase inhibitor; its unique (albeit weak) phosphatase activity justifies its selection only when LMW-PTP modulation is the explicit experimental goal, not as a default kinase inhibitor tool.
- [1] PubChem BioAssay AID 652005. Dose response confirmation of small molecule inhibitors of Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP). Compound: 4-nitro-2-(4-quinazolinylamino)phenol (CID 3821091). IC50: 16,100 nM. View Source
- [2] Rusnak DW, Lackey K, Affleck K, et al. The effects of the novel, reversible epidermal growth factor receptor/ErbB-2 tyrosine kinase inhibitor, GW2016, on the growth of human normal and tumor-derived cell lines in vitro and in vivo. Molecular Cancer Therapeutics. 2001;1(2):85-94. (Lapatinib EGFR IC50 10.8 nM, HER2 IC50 9.2 nM). View Source
- [3] Stanford SM, Panchal RG, Walker LM, et al. High-throughput screen for inhibitors of low molecular weight protein tyrosine phosphatase. Probe Reports from the NIH Molecular Libraries Program. 2010. LMPTP inhibitor 1 IC50 = 0.8 µM. View Source
